molecular formula C21H26N2O2 B464030 N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide CAS No. 313469-68-0

N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide

Cat. No.: B464030
CAS No.: 313469-68-0
M. Wt: 338.4g/mol
InChI Key: ROQRJUZCYUTRQR-UHFFFAOYSA-N
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Description

N-[4-[[4-(Butanoylamino)phenyl]methyl]phenyl]butanamide is a chemical compound of interest in scientific research and development. This butanamide-derivative features a specific molecular structure that may be utilized as a key intermediate or building block in organic synthesis and medicinal chemistry. Compounds with similar butanamide functional groups are often investigated for their potential biological activities and are featured in research related to the development of novel therapeutic agents . For instance, research into structurally related molecules has explored their application in areas such as neurodegenerative disorders . This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any personal use. Researchers are encouraged to consult the scientific literature to determine specific applications for their projects.

Properties

IUPAC Name

N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-3-5-20(24)22-18-11-7-16(8-12-18)15-17-9-13-19(14-10-17)23-21(25)6-4-2/h7-14H,3-6,15H2,1-2H3,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQRJUZCYUTRQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Amidation via Acyl Chloride Intermediates

The synthesis begins with 4-aminobenzylamine, which undergoes sequential amidation with butanoyl chloride. The reaction proceeds in two stages:

  • First Amidation :

    • Reagents : 4-Aminobenzylamine (1 equiv), butanoyl chloride (1 equiv), triethylamine (1.2 equiv).

    • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

    • Conditions : 0–5°C initial cooling, followed by stirring at room temperature for 12–18 hours.

    • Intermediate : N-(4-(aminomethyl)phenyl)butanamide.

  • Second Amidation :

    • Reagents : Intermediate (1 equiv), butanoyl chloride (1.1 equiv), triethylamine (1.2 equiv).

    • Solvent : THF or DCM.

    • Conditions : Room temperature, 24-hour reaction time.

    • Yield : 68–75% after purification.

Key Considerations :

  • Excess butanoyl chloride ensures complete conversion but risks diacyl byproducts.

  • Triethylamine neutralizes HCl, preventing protonation of the amine nucleophile.

Solvent and Temperature Optimization

Solvent polarity and temperature critically influence reaction kinetics and product purity:

SolventDielectric ConstantReaction Time (h)Yield (%)Purity (%)
DCM8.93186892
THF7.52247595
Acetonitrile37.5127290

THF balances reactivity and solubility, minimizing side reactions compared to polar aprotic solvents like acetonitrile.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance efficiency:

  • Residence Time : 30–60 minutes.

  • Temperature : 50–60°C.

  • Pressure : 2–3 bar.

  • Output : 85–90% yield with >98% purity.

Advantages :

  • Precise control over stoichiometry and heat transfer.

  • Reduced solvent waste through inline separation.

Catalytic Methods

While palladium catalysts are unnecessary for this amidation, industrial processes may use immobilized bases (e.g., polymer-supported triethylamine) to streamline purification:

  • Catalyst Loading : 5–10 wt%.

  • Reusability : ≥5 cycles without significant activity loss.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via solvent recrystallization:

  • Solvent Pair : Ethanol/water (3:1 v/v).

  • Crystallization Yield : 82–88%.

  • Purity : ≥99% by HPLC.

Analytical Characterization

Powder X-ray Diffraction (PXRD) :

  • Distinct peaks at 2θ = 12.4°, 15.8°, 20.2° confirm crystalline structure.

Differential Scanning Calorimetry (DSC) :

  • Melting point: 142–145°C (endothermic peak).

Comparative Analysis of Methods

ParameterLaboratory MethodIndustrial Method
Reaction Time24–36 h1–2 h
Yield68–75%85–90%
Solvent Consumption500 mL/g50 mL/g
Energy EfficiencyModerateHigh

Industrial methods excel in scalability and sustainability, though laboratory synthesis remains valuable for small-batch research applications.

Challenges and Mitigation Strategies

Diacyl Byproduct Formation :

  • Cause : Excess butanoyl chloride at elevated temperatures.

  • Solution : Gradual reagent addition and stoichiometric control.

Amine Oxidation :

  • Cause : Prolonged exposure to oxygen.

  • Solution : Nitrogen atmosphere and antioxidant additives (e.g., BHT).

Chemical Reactions Analysis

Types of Reactions

N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide groups to amines.

    Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature

    Reduction: Lithium aluminum hydride in ether, reflux conditions

    Substitution: Nitric acid in sulfuric acid for nitration, bromine in acetic acid for bromination

Major Products Formed

    Oxidation: Corresponding carboxylic acids

    Reduction: Amines

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share the butanamide core but differ in substituents, influencing their physicochemical and biological properties:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Yield (%) Elemental Analysis (C/H/N) Calculated/Found Biological Activity Reference
4-(p-(Bis(2-chloroethyl)amino)phenyl)-N-(cyclohexa-1,4-dien-1-ylethyl)butanamide Bis(2-chloroethyl)amino, cyclohexadien-1-ylethyl C₂₃H₂₉Cl₂N₃O 458.40 61.4 C 64.54/64.72; H 7.39/7.71; N 6.84/6.85 Anticancer (RAPTA complexes)
4-Amino-N-[4-(benzyloxy)phenyl]butanamide 4-Amino, benzyloxy C₁₇H₂₀N₂O₂ 284.36 N/A N/A Modified amino acid analog
4-Phenyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]butanamide Phenyl, 2-pyrimidinylsulfamoyl C₂₀H₂₀N₄O₃S 396.47 N/A N/A Not reported
4-(Thiophen-2-yl)-N-(4-(trifluoromethyl)phenyl)butanamide Thiophen-2-yl, trifluoromethyl C₁₅H₁₄F₃NOS 329.34 90 N/A Not reported
N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide 5-Chloropyridin-3-yl, cyclopropanesulfonamido-pyrimidinyl C₂₃H₂₂ClN₅O₃S 500.97 N/A N/A CTPS1 inhibitor (anticancer)

Key Structural Determinants of Activity

  • Substituent Effects: Electron-Withdrawing Groups (e.g., trifluoromethyl in Compound 17): Enhance metabolic stability and target affinity . Bulkier Substituents (e.g., bis(2-chloroethyl)amino in Compound 1): May restrict blood-brain barrier penetration but improve DNA crosslinking .
  • Amide Linkage : The butanamide moiety facilitates hydrogen bonding with biological targets, a feature conserved across analogs .

Biological Activity

N-[4-[[4-(butanoylamino)phenyl]methyl]phenyl]butanamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various applications in research and medicine.

The synthesis of this compound typically involves the reaction of 4-aminobenzylamine with butanoyl chloride, facilitated by a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then reacted with another equivalent of butanoyl chloride. Key conditions for this synthesis include:

  • Solvent : Dichloromethane or tetrahydrofuran
  • Temperature : Room temperature to 50°C
  • Reaction Time : 12-24 hours

In industrial settings, continuous flow reactors may be employed to optimize yields and ensure consistent product quality.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as either an inhibitor or an activator, modulating various biochemical pathways. This dual functionality allows it to impact numerous physiological processes, making it a valuable tool in both research and therapeutic contexts.

Pharmacological Potential

Research indicates that this compound exhibits potential therapeutic properties, particularly in the following areas:

  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation through modulation of cytokine release and inhibition of inflammatory pathways.
  • Analgesic Properties : Preliminary studies suggest analgesic effects, potentially offering new avenues for pain management.

Case Studies and Research Findings

  • Enzyme Interaction Studies : In vitro studies have demonstrated that this compound can selectively inhibit certain enzymes involved in metabolic pathways. These findings support its use as a biochemical probe for studying enzyme-substrate interactions .
  • Molecular Docking Studies : Computational analyses have predicted favorable binding interactions between this compound and various biological targets. For instance, molecular docking simulations indicate high affinity for certain receptor sites relevant to inflammatory responses .
  • Comparative Studies : When compared to similar compounds, such as N-{4-[4-(butyrylamino)benzyl]phenyl}butanamide, this compound shows enhanced biological activity due to its unique structural features.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryReduces cytokine release
AnalgesicPotential pain relief
Enzyme inhibitionModulates metabolic pathways
Molecular dockingHigh affinity for biological targets

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